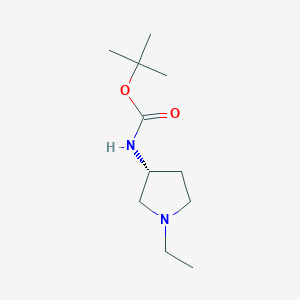
2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid (2,2-DMPB) is a synthetic compound that has been used in research and laboratory experiments for many years. It is a derivative of the natural amino acid alanine, and is known to have a wide range of properties and applications.
Applications De Recherche Scientifique
Thermochemical Properties
Research on the thermochemical properties of monocarboxylic acids, including compounds similar to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid, has been conducted. Studies have measured standard molar enthalpies of vaporization or sublimation, providing insights into the physical properties of these compounds which are crucial for their practical applications in various fields (Verevkin, 2000).
Enzymatic Synthesis
The chemoenzymatic synthesis of related amino acids demonstrates the potential of utilizing enzymes for the selective production of specific enantiomers of compounds like 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid. This method offers an efficient approach to obtain high yields of the desired product (Andruszkiewicz et al., 1990).
Mass Spectrometry Analysis
The use of low-energy, low-temperature mass spectrometry for the analysis of alkanoic acids, including those structurally related to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid, has been explored. This technique is valuable for understanding the chemical structure and properties of these acids (Maccoll, 1988).
Polymerization Studies
Studies on the polymerization of acids similar to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid, such as 3-acrylamido-3-methylbutanoic acid, reveal potential applications in creating new polymeric materials. These findings can lead to the development of novel polymers with specific properties for industrial use (Hoke & Robins, 1972).
Amino Acid Analysis in Meteorites
The detection of amino acids in meteorites, including those structurally similar to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid, provides insights into the organic chemistry of extraterrestrial bodies. This research enhances our understanding of the chemical diversity and potential origins of organic compounds in the universe (Cronin et al., 1985).
Synthetic Applications
The synthesis of related compounds illustrates the potential for producing derivatives of 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid. These synthetic methods can be adapted for the production of various pharmaceuticals and chemicals (Namikoshi et al., 1989).
NMR Studies of Coordination Compounds
NMR studies of coordination compounds with amino acids similar to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid provide valuable information on the chemical behavior of these acids in complex environments. This research is essential for understanding the interaction of such compounds with metals, which has implications in fields like catalysis and materials science (Warnke & Trojanowska, 1993).
Catalytic Applications
Research into the catalytic homologation of C1 species using compounds structurally related to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid has revealed potential applications in chemical synthesis and energy conversion. This work contributes to the development of new catalytic processes for the efficient production of valuable chemicals (Simonetti et al., 2012).
Propriétés
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLOTCJAYCHDBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2416708.png)
![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid](/img/structure/B2416710.png)




![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2416718.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2416719.png)
![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)




